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molecular formula C6H12F2N2 B3092331 6,6-Difluoro-1-methyl-1,4-diazepane CAS No. 1227310-88-4

6,6-Difluoro-1-methyl-1,4-diazepane

Cat. No. B3092331
M. Wt: 150.17
InChI Key: JPIDVJNDDGJNEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09345713B2

Procedure details

Combined a solution of tert-butyl 6,6-difluoro-4-methyl-1,4-diazepane-1-carboxylate (50 mg, 0.200 mmol) in dichloromethane (2 mL) and 4 M HCl in dioxane (0.4 mL, 1.6 mmol) and the solution stirred at 20° C. for 21 h. The reaction was then concentrated in vacuo to give the title compound as a hydrochloride acid salt which was used without further purification. MS: 151 (M+H).
Name
tert-butyl 6,6-difluoro-4-methyl-1,4-diazepane-1-carboxylate
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:17])[CH2:8][N:7](C(OC(C)(C)C)=O)[CH2:6][CH2:5][N:4]([CH3:16])[CH2:3]1.O1CCOCC1.[Cl:24]CCl>Cl>[F:1][C:2]1([F:17])[CH2:3][N:4]([CH3:16])[CH2:5][CH2:6][NH:7][CH2:8]1.[ClH:24]

Inputs

Step One
Name
tert-butyl 6,6-difluoro-4-methyl-1,4-diazepane-1-carboxylate
Quantity
50 mg
Type
reactant
Smiles
FC1(CN(CCN(C1)C(=O)OC(C)(C)C)C)F
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the solution stirred at 20° C. for 21 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated in vacuo

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
FC1(CNCCN(C1)C)F
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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